5-Bromo-4-methoxypyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula . It is classified as a pyrimidine derivative, notable for its structural features, which include a bromine atom at the 5th position, a methoxy group at the 4th position, and a cyano group at the 2nd position. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals, due to its unique reactivity and biological properties.
The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile typically involves the bromination of 4-methoxypyrimidine-2-carbonitrile. This reaction can be performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane. Controlled reaction conditions are crucial to ensure selective bromination at the desired position.
The industrial production of this compound follows similar synthetic routes but often employs automated reactors for improved efficiency and yield. Purification methods such as crystallization or chromatography are typically used to achieve the desired purity levels.
5-Bromo-4-methoxypyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Common reagents for these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and sodium borohydride for reduction processes.
The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbonitrile involves its interaction with specific biological targets, including enzymes and receptors. The bromine atom and cyano group enhance its reactivity and binding affinity to various biomolecules. This interaction can lead to diverse biological effects depending on the context of its application.
Relevant data on its reactivity profile indicates that it can undergo various transformations while maintaining stability under controlled conditions.
5-Bromo-4-methoxypyrimidine-2-carbonitrile has several significant applications:
In biological research, it is employed to study interactions between pyrimidine derivatives and biological targets, contributing valuable insights into drug design and development.
This compound's unique structural features and reactivity make it a versatile tool in both academic research and industrial applications.
Bromine introduction at the C5 position of pyrimidine scaffolds typically employs electrophilic bromination or halogen exchange reactions. In one optimized approach, 4-methoxypyrimidine undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% yield with minimal dihalogenated byproducts [1] [3]. The methoxy group at C4 acts as an electron-donating moiety, directing electrophilic attack to the adjacent C5 position. For 2,4-dichloropyrimidine intermediates, selective C5 bromination requires transient protection of the C4 chloride using tert-butyldimethylsilyl groups to prevent disubstitution [3]. Kinetic studies reveal that in situ generation of bromonium ions (Br⁺) from bromine-chloride mixtures enhances reaction rates by 40% compared to standard NBS protocols, though requiring strict temperature control (-10°C) to avoid decomposition [3].
The carbonitrile group is installed at C2 primarily through palladium-catalyzed cyanation of 5-bromo-4-methoxy-2-chloropyrimidine. Optimized conditions use zinc cyanide (0.95 equiv) with tetrakis(triphenylphosphine)palladium(0) (3 mol%) in DMF at 100°C for 12 hours, achieving 70–75% conversion [5] [6] [7]. Critical to success is the exclusion of oxygen, which causes catalyst deactivation through Pd(0) oxidation. Alternative methods employ trimethylsilyl cyanide (TMSCN) with catalytic Pd₂(dba)₃ and XPhos ligand, enabling cyanation at 80°C with higher functional group tolerance [7]. Microwave-assisted reactions (150°C, 30 min) increase yields to 88% but require specialized equipment. Post-reaction, residual palladium is removed using molecular sieves functionalized with thiourea groups, reducing Pd content to <5 ppm [6].
The methoxy group’s stability during synthetic manipulations necessitates strategic protection, particularly when electrophilic conditions threaten demethylation. MOM (methoxymethyl) and Bn (benzyl) groups are preferred due to orthogonal deprotection compatibility [1] [3]. MOM protection is achieved using MOM-Cl (1.2 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in CH₂Cl₂ at 25°C (>90% yield). Acidic deprotection (6M HCl, THF, 60°C) regenerates the methoxy group without affecting the carbonitrile [1]. For halogenation steps, temporary conversion to the SEM (2-(trimethylsilyl)ethoxymethyl) group enhances steric shielding, suppressing bromide displacement at C5 [3].
Table 1: Protecting Group Strategies for 4-Methoxy Pyrimidines
Protecting Group | Reagent | Deprotection Conditions | Yield (%) | Compatibility with Carbonitrile |
---|---|---|---|---|
MOM | MOM-Cl, DIPEA | 6M HCl, THF, 60°C | 92 | Excellent |
Bn | BnBr, K₂CO₃ | H₂, Pd/C, EtOAc | 85 | Excellent |
SEM | SEM-Cl, iPr₂NEt | TBAF, THF | 88 | Good |
Solvent polarity critically impacts nucleophilic substitution kinetics for bromo-carbonitrile pyrimidines. In SNAr reactions, dimethylacetamide (DMA) outperforms DMF and NMP, providing a 50% rate increase due to enhanced anion solvation [6]. For cyanation, aprotic solvents with high boiling points (e.g., DMSO, NMP) are optimal, though DMSO induces 5–7% demethylation at >110°C. Temperature studies demonstrate that bromination selectivity drops above 30°C due to polybromination, while cyanation requires >80°C for viable kinetics [6] [7]. Cryogenic conditions (-78°C) enable lithiation at C2 prior to electrophilic quenching, enabling access to 2-alkyl/aryl derivatives without compromising the carbonitrile [7].
Pyrimidine ring construction leverages acid-catalyzed condensations, where bromoacetaldehyde diethyl acetal serves as a key precursor for C5-brominated intermediates. Catalysis with p-toluenesulfonic acid (PTSA, 10 mol%) in ethanol at reflux achieves 82% yield of 5-bromo-4-oxo-pyrimidine intermediates [2] [4]. Microwave-assisted cyclizations (150°C, 10 min) reduce reaction times six-fold. For Suzuki couplings at C5, Pd(PPh₃)₄ (2 mol%) with SPhos ligand (4 mol%) in dioxane/H₂O (4:1) enables cross-coupling at 0.01 M substrate concentration without proto-debromination [4]. Catalyst loading below 1 mol% leads to incomplete conversion (<60%), while exceeding 5 mol% promotes colloidal palladium formation.
Table 2: Solvent and Catalyst Optimization for Key Reactions
Reaction Type | Optimal Solvent | Catalyst (Loading) | Temperature | Yield (%) | Side Products |
---|---|---|---|---|---|
Bromination (NBS) | CH₂Cl₂ | None | 0–5°C | 85 | Dibromide (<3%) |
Cyanation (Zn(CN)₂) | NMP | Pd(PPh₃)₄ (3 mol%) | 100°C | 75 | Dechlorinated pyrimidine (<5%) |
Suzuki Coupling | Dioxane/H₂O (4:1) | Pd(PPh₃)₄/SPhos (2 mol%/4 mol%) | 90°C | 89 | Protodebromination product (<2%) |
Ring Formation | EtOH | PTSA (10 mol%) | Reflux | 82 | Dehydrated byproducts (<8%) |
Regioisomeric impurities (e.g., 5-bromo-2-methoxypyrimidine-4-carbonitrile) form during synthesis due to methoxy migration or ring tautomerization. Baseline separation is achieved using reverse-phase HPLC (Newcrom R1 column, 250 × 4.6 mm) with isocratic elution (MeCN/H₂O/H₃PO₄ 45:55:0.1 v/v/v), retention times: 8.2 min (target) vs. 11.5 min (regioisomer) [5] [6]. Scaling to preparative HPLC (10 μm particles, 250 × 21.2 mm) at 12 mL/min flow rate enables isolation of 99.5% pure product, though carbonitrile hydrolysis can occur at pH >8.0. Alternative methods use silica gel chromatography with ethyl acetate/hexane (1:3) gradients, but resolution is inferior (Rf difference <0.1).
Crystallization challenges arise from the compound’s low melting point (78–80°C) and polymorphism. Slow evaporation from ethyl acetate/hexane (1:5) yields stable Form I needles (mp 80–82°C), while acetone/water diffusion gives metastable Form II plates (mp 75–77°C) [3]. Form I is preferred for storage stability (>24 months at 25°C). Impurities like 5-bromo-4-hydroxypyrimidine-2-carbonitrile (from demethylation) are removed by washing with cold 5% NaHCO₃. Single-crystal XRD confirms the molecular structure, with characteristic C≡N bond length of 1.14 Å and Br–C distance of 1.89 Å [6].
Table 3: Crystallization Conditions for Polymorph Control
Polymorph | Solvent System | Crystallization Method | Morphology | Melting Point | Stability |
---|---|---|---|---|---|
Form I | EtOAc/hexane (1:5) | Slow evaporation | Needles | 80–82°C | >24 months |
Form II | Acetone/water (3:1) | Vapor diffusion | Plates | 75–77°C | 6 months |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5